3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine
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Overview
Description
3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core substituted with a thiophene ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoxaline derivative is reacted with a thiophene derivative under controlled conditions. The reaction often requires a catalyst and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine
- This compound derivatives
- Other quinoxaline derivatives with different substituents
Uniqueness
The presence of both a thiophene ring and a trifluoromethylphenyl group in this compound makes it unique compared to other quinoxaline derivatives. These substituents confer distinct electronic and steric properties, enhancing its potential for various applications.
Properties
CAS No. |
832081-68-2 |
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Molecular Formula |
C19H12F3N3S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine |
InChI |
InChI=1S/C19H12F3N3S/c20-19(21,22)12-5-3-6-13(11-12)23-18-17(16-9-4-10-26-16)24-14-7-1-2-8-15(14)25-18/h1-11H,(H,23,25) |
InChI Key |
GZXSOTQGCMKERD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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